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Compound Name:
2-iodo-N-methyl-4-

(trifluoromethyl)aniline

Cat. No.: B8159672

Get Quote

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug

candidates is a widely employed strategy to enhance pharmacological profiles. The

trifluoromethyl (CF3) group, in particular, is a privileged substituent known to improve metabolic

stability, increase lipophilicity and bioavailability, and enhance binding affinity to target proteins.

[1][2] The compound 2-iodo-N-methyl-4-(trifluoromethyl)aniline is a highly valuable and

versatile building block that embodies this principle. Its structure is strategically designed for

synthetic utility: the trifluoromethyl group acts as a bioisostere and metabolic blocker, the iodo-

substituent provides a reactive handle for sophisticated cross-coupling reactions, and the N-

methyl group offers a point of modulation for tuning solubility and target engagement.[3][4]

This guide provides an in-depth overview of the applications of 2-iodo-N-methyl-4-
(trifluoromethyl)aniline, focusing on its role in constructing complex molecular architectures

relevant to pharmaceutical agents. We will explore its core reactivity, provide detailed, field-

proven protocols for its use in key synthetic transformations, and discuss the underlying

chemical principles that make it an indispensable tool for researchers, scientists, and drug

development professionals.
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A thorough understanding of a reagent's properties and handling requirements is fundamental

to its effective and safe use in the laboratory.

Property Value Source(s)

CAS Number 1268238-74-9 [5]

Molecular Formula C₈H₇F₃IN [5]

Molecular Weight 301.05 g/mol [5]

Appearance Solid [6]

InChI Key
JMQKPCDBAXXTOG-

UHFFFAOYSA-N
[5]

Safety & Handling: 2-Iodo-N-methyl-4-(trifluoromethyl)aniline is a chemical reagent that

must be handled with appropriate safety precautions. While specific toxicological data for this

exact compound is limited, data for the closely related 2-Iodo-4-(trifluoromethyl)aniline indicates

potential hazards.[7][8][9]

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and

serious eye irritation.[7][8][9]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9]

P280: Wear protective gloves, protective clothing, and eye protection.[7][9]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[7][8]

Storage: Store in a cool, dark, and well-ventilated place with the container tightly closed.[7]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling

this chemical. All manipulations should be performed in a certified chemical fume hood while
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wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,

and chemical-resistant gloves.

Core Synthetic Applications: Palladium-Catalyzed
Cross-Coupling
The synthetic utility of 2-iodo-N-methyl-4-(trifluoromethyl)aniline is dominated by its

performance in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the

most reactive of the aryl halides (I > Br > Cl) for the initial oxidative addition step to the Pd(0)

catalyst, allowing for milder reaction conditions and broader substrate scope.

Buchwald-Hartwig Amination: A Cornerstone for C-N
Bond Formation
The Buchwald-Hartwig amination is a robust and indispensable method for synthesizing aryl

amines, which are ubiquitous motifs in pharmaceuticals.[10][11] This reaction allows for the

coupling of 2-iodo-N-methyl-4-(trifluoromethyl)aniline with a wide variety of primary and

secondary amines to form more complex aniline derivatives.

The Catalytic Cycle: The reaction mechanism proceeds through a well-established catalytic

cycle. The choice of a sterically hindered, electron-rich phosphine ligand is critical to facilitate

the key reductive elimination step, which forms the desired C-N bond and regenerates the

active Pd(0) catalyst.[10][11]

Pd(0)L₂

Oxidative
Addition

L₂Pd(II)(Ar)(I)

Amine Assoc. &
Deprotonation (Base) L₂Pd(II)(Ar)(NR¹R²)

Reductive
Elimination Ar-NR¹R²

Ar-I

HNR¹R²
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Caption: Catalytic cycle for Buchwald-Hartwig C-N coupling.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds
While C-N coupling is a primary application, the iodo-substituent also makes this aniline an

excellent substrate for Suzuki-Miyaura cross-coupling reactions. This transformation is used to

form carbon-carbon bonds, typically creating biaryl structures that are central to many kinase

inhibitors and other targeted therapies.[4][12] In this reaction, the aryl iodide is coupled with an

organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and

a base. The trifluoromethyl group's electron-withdrawing nature can influence the electronic

properties and reactivity of the molecule in these couplings.[12]

Application Protocol: Buchwald-Hartwig Amination
This section provides a detailed, representative protocol for the Buchwald-Hartwig amination

using 2-iodo-N-methyl-4-(trifluoromethyl)aniline. This protocol is designed to be a robust

starting point for research applications.

Objective: To synthesize a substituted N-methyl-N-aryl-diamine via palladium-catalyzed

amination.

Reaction Scheme: (Illustrative scheme: Ar-I + HNR¹R² -> Ar-NR¹R²)
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Parameter Recommended Value Rationale

Aryl Iodide 1.0 equiv Limiting reagent.

Amine 1.2 - 1.5 equiv

A slight excess ensures

complete consumption of the

aryl iodide.[13]

Pd Catalyst 1-2 mol % Pd

Low catalyst loading is

efficient. Pd₂(dba)₃ is a

common Pd(0) precursor.[13]

Ligand 2-4 mol %

A bulky phosphine ligand (e.g.,

X-Phos, S-Phos) is crucial for

promoting reductive

elimination.[14]

Base 1.5 - 2.0 equiv

A strong, non-nucleophilic

base like NaOt-Bu or LHMDS

is needed to deprotonate the

amine.[13]

Solvent Anhydrous Toluene or Dioxane
Aprotic, non-coordinating

solvents are preferred.

Temperature 80-110 °C

Thermal energy is typically

required to drive the reaction

to completion.

Reaction Time 4-24 hours

Monitored by TLC or LC-MS

for disappearance of starting

material.

Experimental Protocol
Materials:

2-iodo-N-methyl-4-(trifluoromethyl)aniline

Amine coupling partner (e.g., morpholine, piperidine)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

Sodium tert-butoxide (NaOt-Bu)

Anhydrous Toluene

Argon (or Nitrogen) gas supply

Standard workup reagents (diethyl ether, saturated aq. NH₄Cl, brine, MgSO₄)

Silica gel for column chromatography

Equipment:

Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

Magnetic stirrer and stir bar

Septa and needles for inert atmosphere techniques

Oil bath or heating mantle with temperature control

Rotary evaporator

Flash chromatography setup

Procedure:

Inert Atmosphere Setup: In a chemical fume hood, assemble the oven-dried Schlenk tube

containing a magnetic stir bar. Seal with a septum, and cycle between vacuum and argon

three times to establish an inert atmosphere.

Reagent Addition: Under a positive pressure of argon, add 2-iodo-N-methyl-4-
(trifluoromethyl)aniline (1.0 mmol), NaOt-Bu (1.5 mmol), X-Phos (0.04 mmol), and

Pd₂(dba)₃ (0.01 mmol) to the flask. Causality Note: The solids are added first to ensure the

inert atmosphere is not compromised by subsequent liquid additions.
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Solvent and Reactant Addition: Add anhydrous toluene (5 mL) via syringe, followed by the

amine coupling partner (1.2 mmol).

Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously

for the duration of the reaction.

Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (via

syringe) and analyzing by TLC or LC-MS until the starting aryl iodide is consumed.

Work-up:

Cool the reaction mixture to room temperature.

Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium

residues.

Carefully quench the filtrate by adding saturated aqueous NH₄Cl solution (15 mL).

Separate the organic layer, and wash it sequentially with water (15 mL) and brine (15 mL).

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica

gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure

product.
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Start: Assemble Dry Glassware
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Aqueous Work-up:
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Caption: Step-by-step workflow for Buchwald-Hartwig amination.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b8159672/docs?utm_src=pdf-body-img#introduction-the-strategic-value-of-fluorinated-anilines-in-drug-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8159672?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
2-iodo-N-methyl-4-(trifluoromethyl)aniline is a powerful and versatile intermediate for

pharmaceutical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed

amination and coupling reactions, provides a reliable pathway to complex molecular targets.

The protocols and principles outlined in this guide offer a solid foundation for leveraging this

building block in drug discovery and development programs, enabling the efficient construction

of novel chemical entities with potentially enhanced pharmacological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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